5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine
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Overview
Description
5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1403890 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, akin to the one found in the target compound, are extensively utilized in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. These features make pyrrolidine-containing compounds valuable in the design of drugs with diverse biological profiles, highlighting the importance of stereochemistry and spatial orientation of substituents in drug candidates (Petri et al., 2021).
Synthesis of Pyrimidine Derivatives
Compounds with a pyrimidine core, such as the target compound, serve crucial roles in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of pyrimidine derivatives employs diverse catalytic methods, indicating the wide range of applicability and the importance of these scaffolds in the development of lead molecules (Parmar et al., 2023).
Optoelectronic Materials from Pyrimidine Derivatives
Pyrimidine and quinazoline derivatives are reported for their applications in electronic devices, highlighting the value of incorporating these fragments into π-extended conjugated systems for creating novel optoelectronic materials. This suggests potential research applications of the target compound in the field of material science, particularly in the development of organic light-emitting diodes and solar cells (Lipunova et al., 2018).
Environmental Implications of Chlorophenyl Derivatives
Research on chlorophenols, related to the chlorophenyl component of the target compound, focuses on their environmental impact, including their role as precursors to dioxins in processes such as municipal solid waste incineration. This highlights the environmental significance of monitoring and understanding the behavior of chlorophenyl derivatives in various compartments (Peng et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-1-yl]-[2-(dimethylamino)-4-methylpyrimidin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-12-15(10-20-18(21-12)22(2)3)17(24)23-9-8-13(11-23)14-6-4-5-7-16(14)19/h4-7,10,13H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZZESHRFYECMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCC(C2)C3=CC=CC=C3Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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